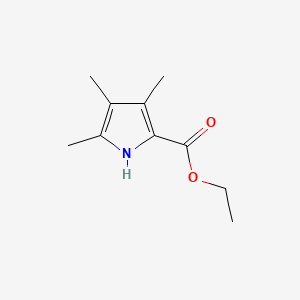

3,4,5-triméthyl-1H-pyrrole-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include three methyl groups attached to the pyrrole ring and an ethyl ester group at the 2-position. These structural characteristics make it an interesting subject for various chemical studies and applications.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has been investigated for its potential as a photosensitizer in photodynamic therapy (PDT), a treatment for certain cancers. PDT utilizes light-sensitive compounds that produce reactive oxygen species upon light activation, leading to tumor cell death. Studies suggest that pyrrole derivatives can enhance the efficacy of PDT due to their structural properties that allow efficient light absorption and energy transfer .

Case Study: Synthesis of Antitumor Agents

A study demonstrated the synthesis of novel derivatives from ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate that exhibited significant cytotoxicity against cancer cell lines. These derivatives were designed to improve solubility and bioavailability, which are critical factors in drug development .

Organic Synthesis

Building Block for Porphyrins

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate serves as a key building block in the synthesis of porphyrins. Porphyrins are essential in various biological processes and have applications in catalysis and materials science. The compound can be converted into octamethylporphyrin through a series of reactions involving diazonium salts .

| Reaction Type | Product | Conditions |

|---|---|---|

| Diazotization | Azo dye | Strong mineral acid |

| Cyclization | Octamethylporphyrin | Acidic conditions |

Material Science

Dyes and Pigments

The compound's ability to form azo dyes when reacted with diazonium salts makes it valuable in the dye industry. These dyes are characterized by their vibrant colors and stability, making them suitable for textiles and other materials .

Pharmaceutical Applications

Drug Development

Research indicates that ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate can be modified to create various pharmaceutical compounds. For instance, its derivatives have shown promise as inhibitors of viral assembly proteins, which could lead to new antiviral medications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrrole derivatives including ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate. The compound has been tested against various bacterial strains and has shown effective inhibition rates, suggesting potential use in developing new antibiotics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4,5-trimethylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Mécanisme D'action

The mechanism of action of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ester group allows it to participate in esterification and transesterification reactions, which are important in various biochemical processes. The methyl groups on the pyrrole ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 2-methyl-1H-pyrrole-3-carboxylate

- Ethyl 4-methyl-1H-pyrrole-2-carboxylate

- Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of three methyl groups on the pyrrole ring, which significantly alters its chemical and physical properties compared to other pyrrole derivatives. These methyl groups can affect the compound’s solubility, stability, and reactivity, making it a valuable compound for specific applications in research and industry.

Activité Biologique

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has the molecular formula and features a pyrrole ring with three methyl groups and an ethyl ester group at the 2-position. This unique structure contributes to its reactivity and biological activity.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 183.23 g/mol |

| Functional Groups | Pyrrole ring, ethyl ester |

| CAS Number | 2199-46-4 |

The biological activity of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate is attributed to its ability to interact with specific molecular targets. The compound can act as a ligand, modulating enzyme or receptor activity. The presence of electron-donating methyl groups increases the electron density on the pyrrole ring, enhancing its susceptibility to electrophilic attack and promoting various biochemical interactions.

Antimicrobial Activity

Research indicates that ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound has shown activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Fungal Activity : Preliminary tests indicate that it may inhibit fungal growth, although further studies are needed to confirm these findings.

Anticancer Properties

The anticancer potential of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate has been explored in several studies. Notable findings include:

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and modulation of pro-apoptotic and anti-apoptotic protein expression .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| HeLa | 38 | Cell cycle arrest (G2/M phase) |

| HCT116 | 25 | Inhibition of tubulin polymerization |

Case Studies

Several case studies highlight the biological activity of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate:

- Study on Anticancer Effects : A study conducted by Xia et al. reported significant growth inhibition in A549 cells with an IC50 value of approximately 26 µM. The study noted that treatment led to increased expression of pro-apoptotic markers while decreasing anti-apoptotic proteins .

- Antimicrobial Efficacy : Research published in Molecules indicated that derivatives of pyrrole compounds showed promising antimicrobial activities against common pathogens, laying the groundwork for further exploration of ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate's potential in this area.

Propriétés

IUPAC Name |

ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-5-13-10(12)9-7(3)6(2)8(4)11-9/h11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOGFZDTCIQHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176412 | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-46-4 | |

| Record name | Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate in the context of laser technology?

A: Ethyl 3,4,5-trimethylpyrrole-2-carboxylate serves as a key precursor in synthesizing cyanopyrromethene–BF2 complexes, a class of compounds exhibiting laser activity. [] These complexes, specifically PMTEDC and PMHMC derived from Ethyl 3,4,5-trimethylpyrrole-2-carboxylate, demonstrate laser emission in the red region of the electromagnetic spectrum. []

Q2: How is Ethyl 3,4,5-trimethylpyrrole-2-carboxylate utilized in the synthesis of these laser-active complexes?

A: The synthesis involves a multi-step process. Initially, Ethyl 3,4,5-trimethylpyrrole-2-carboxylate is reacted with a mixture of formic and hydrobromic acids. [] This reaction likely proceeds through the formation of intermediate pyrrole derivatives, ultimately yielding a pyrromethene hydrobromide. [] Subsequent reactions with hydrogen cyanide and bromine, followed by treatment with boron trifluoride etherate, lead to the formation of the desired cyanopyrromethene–BF2 complex. []

Q3: Beyond laser applications, what other research has been conducted on Ethyl 3,4,5-trimethylpyrrole-2-carboxylate?

A: Studies have investigated the reactivity of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate with formaldehyde in acidic solutions. [] Additionally, research has explored its reactions with diazonium salts in aqueous acetic acid under acidic conditions. [] These studies provide insights into the electrophilic substitution reactions this compound can undergo.

Q4: How does the structure of Ethyl 3,4,5-trimethylpyrrole-2-carboxylate relate to its reactivity?

A: The presence of electron-donating methyl groups on the pyrrole ring increases the electron density of the system. [, , ] This increased electron density makes the pyrrole ring more susceptible to electrophilic attack, explaining its reactivity with electrophiles such as formaldehyde and diazonium salts. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.